2-[(4-Tert-butylphenyl)sulfanyl]acetic acid
Overview
Description
2-[(4-Tert-butylphenyl)sulfanyl]acetic acid, also known as TBPSA, is an organic compound with a wide range of applications in the field of organic synthesis and scientific research. It is a carboxylic acid that is used as a reagent in a variety of synthetic and analytical processes. TBPSA is a highly versatile compound that can be used in a variety of ways, including as a catalyst, a ligand, and a reagent. In addition, it has been used in a variety of biochemical and physiological studies due to its high reactivity and low toxicity.
Scientific Research Applications
Larvicidal and Antimicrobial Activities
- Synthesis for Biological Applications : Novel derivatives of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid have been synthesized and evaluated for antimicrobial properties against bacterial and fungal pathogens. They also demonstrate potential in mosquito larvicidal activity (Kumara et al., 2015).
Chemical Synthesis and Characterization
- Chemiluminescence in Organic Chemistry : Research on sulfanyl-substituted bicyclic dioxetanes, which involve derivatives of this compound, shows their stability and chemiluminescence properties. These compounds have potential applications in analytical chemistry and bioimaging (Watanabe et al., 2010).
Interaction with Biological Molecules
- Human Serum Albumin Binding : Studies reveal how compounds related to this compound interact with human serum albumin, indicating their potential in drug delivery and pharmacokinetics (Cvijetić et al., 2014).
Metal Complex Synthesis
- Copper (II) Complexes : These derivatives have been used to synthesize copper (II) complexes, characterized by various analytical techniques, and evaluated for antimicrobial activities, indicating their potential in material science and biochemistry (Loginova et al., 2006).
Pharmacological Studies
- Acute Toxicity and Physicochemical Properties : Research on derivatives of this compound explores their acute toxicity and physical-chemical properties, relevant in the development of new pharmaceutical compounds (Salionov, 2015).
Antimicrobial Activity
- Silver(I) and Copper(II) Complexes : These derivatives form complexes with Ag(I) and Cu(II), showing significant antimicrobial properties against a range of bacterial strains, indicating their potential use in antimicrobial therapies (Chernyavskaya et al., 2006).
Drug Modification and Bioavailability
- Conjugation with Steroids : Research into conjugation of these derivatives with steroids aims to alter drug effects and bioavailability, relevant in the development of new therapeutic agents (Jurček et al., 2011).
Coordination Chemistry
- Cationic Palladium Complexes : Studies explore the formation of dinuclear palladium thiophenolate complexes, highlighting applications in catalysis and material science (Siedle et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-(4-tert-butylphenyl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMFURNUVGUONB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901793 | |
Record name | NoName_940 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4365-63-3 | |
Record name | 4365-63-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
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